Isoprene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoprene can be synthesized through several methods:
Pyrolysis of Natural Rubber: This method involves the thermal decomposition of natural rubber to produce this compound.
Dehydrogenation of Isopentane or Methylbutenes: This process involves the removal of hydrogen atoms from isopentane or methylbutenes to form this compound.
Extraction from C5 Fraction of Liquid Petroleum Pyrolysis: This method involves the separation of this compound from the C5 fraction obtained during the pyrolysis of petroleum.
Industrial Production Methods:
Catalytic Production from Bio-Ethanol: This method involves the use of catalysts to convert bio-ethanol into this compound.
Production from Olefins: this compound can be produced from olefins through various chemical reactions.
Chemical Reactions Analysis
Isoprene undergoes several types of chemical reactions, including:
Polymerization: this compound can polymerize to form polythis compound, which is the main component of natural rubber.
Diels-Alder Reactions: this compound can participate in Diels-Alder reactions with dienophiles to form cyclic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen and various catalysts are used for the oxidation of this compound.
Polymerization: Catalysts such as Ziegler-Natta catalysts are used for the polymerization of this compound.
Diels-Alder Reactions: Dienophiles and appropriate reaction conditions are used for Diels-Alder reactions.
Major Products Formed:
Oxidation Products: Methyl vinyl ketone, methacrolein, and 3-methylfuran.
Polymerization Products: Polythis compound and various copolymers.
Diels-Alder Products: Various cyclic compounds.
Scientific Research Applications
Isoprene has numerous applications in scientific research:
Chemistry: this compound is used as a monomer for the synthesis of synthetic rubber and other polymers.
Biology: this compound plays a role in the biosynthesis of terpenes and other natural products in plants.
Medicine: this compound derivatives are used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of adhesives, fragrances, and other industrial products.
Mechanism of Action
Isoprene exerts its effects through various mechanisms:
Antioxidant Activity: this compound reacts with reactive oxygen species, such as singlet oxygen, to protect plants from oxidative stress.
Thermotolerance: this compound helps plants tolerate rapid temperature changes by stabilizing cell membranes and reducing heat-induced damage.
Regulation of Metabolic Pathways: this compound influences the metabolic fluxes of hormones produced through the methyl-erythritol 4-phosphate pathway.
Comparison with Similar Compounds
Monoterpenes: Compounds such as myrcene and limonene, which are derived from two isoprene units.
Sesquiterpenes: Compounds such as farnesene, which are derived from three this compound units.
Diterpenes: Compounds such as phytol, which are derived from four this compound units.
Uniqueness of this compound:
Role in Natural Rubber: this compound is the primary monomer in natural rubber, giving it unique properties compared to other isoprenoids.
This compound’s versatility and wide range of applications make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
2-methylbuta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGJUQNOFWUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ISOPRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26796-44-1, 6144-30-5, 9003-31-0 | |
Record name | 1,3-Butadiene, 2-methyl-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26796-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Butadiene, 2-methyl-, trimer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=6144-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyisoprene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=9003-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2020761 | |
Record name | Isoprene | |
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Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Boiling Point |
34.067 °C, 34 °C | |
Record name | Isoprene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
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Record name | ISOPRENE | |
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Flash Point |
-65 °F (-54 °C) (Closed cup) | |
Record name | Isoprene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |
Record name | Isoprene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOPRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |
Record name | Isoprene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOPRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |
Record name | Isoprene | |
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Record name | Isoprene | |
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Record name | ISOPRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
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Impurities |
Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |
Record name | Isoprene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless volatile liquid, Colorless, watery liquid | |
CAS No. |
78-79-5, 9006-04-6 | |
Record name | Isoprene | |
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Record name | Isoprene | |
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Record name | ISOPRENE | |
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Record name | Isoprene | |
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Record name | Isoprene | |
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Record name | ISOPRENE | |
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Record name | Isoprene | |
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Record name | ISOPRENE | |
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Melting Point |
-145.95 °C, -146 °C | |
Record name | Isoprene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOPRENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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